
4,4′-Di-tert-butyl-2,2′-Bipyridin
Übersicht
Beschreibung
4,4'-Di-tert-butyl-2,2'-bipyridine is a bipyridyl ligand that has been synthesized and characterized in various studies. It is a derivative of 2,2'-bipyridine with tert-butyl groups attached at the 4 and 4' positions, which increases its solubility and modifies its electronic properties. This ligand is particularly interesting due to its potential applications in coordination chemistry and materials science, such as in the formation of metal complexes with diverse chemical and physical properties .
Synthesis Analysis
The synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine has been achieved through a nickel-catalyzed dimerization process. This method couples parent 2-chlorpyridines using manganese powder as the terminal reductant. The synthesis is ligand-free and provides an efficient route to produce this important bipyridyl ligand . Additionally, the synthesis of related ligands with tert-butyl substituents has been reported, which also shows the versatility of the synthetic methods in producing various substituted bipyridines .
Molecular Structure Analysis
The molecular structure of 4,4'-di-tert-butyl-2,2'-bipyridine and its complexes has been determined by X-ray structure analysis. The introduction of tert-butyl groups at the 4,4' positions leads to a sterically demanding ligand that can influence the packing and the overall structure of the resulting complexes. For example, in the case of the copper complex, two different polymorphic forms have been isolated, demonstrating the impact of the tert-butyl substituents on the crystallization and packing of the molecules .
Chemical Reactions Analysis
The 4,4'-di-tert-butyl-2,2'-bipyridine ligand has been used to form various metal complexes, including those with ruthenium and iron. The introduction of tert-butyl substituents enhances the electron-donating properties of the ligand, which can significantly affect the chemical and electrochemical properties of the complexes . Furthermore, the ligand's steric bulk has been shown to prevent certain types of recombination reactions, as seen in the context of dye-sensitized solar cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4'-di-tert-butyl-2,2'-bipyridine and its complexes are influenced by the tert-butyl substituents. These groups increase the solubility of the ligand and its complexes, which is beneficial for various applications. The electron-releasing nature of the tert-butyl groups also affects the redox properties of the complexes, as evidenced by cyclic voltammetry data. The complexes have been characterized by various spectroscopic techniques, including UV-vis and NMR spectroscopy, which provide insights into their electronic structures .
Wissenschaftliche Forschungsanwendungen
Synthese von 4,4′-Di-tert-butyl-2,2′-Bipyridiniumtrifluormethansulfonat
4,4′-Di-tert-butyl-2,2′-Bipyridiniumtrifluormethansulfonat wurde synthetisiert, indem man 4,4′-Di-tert-butyl-2,2′-Bipyridin mit Scandium(III)-trifluormethansulfonat in Acetonitril rührte, gefolgt von der Fällung mit Diethylether . Dies ist eine sichere und einfache Methode, um monoprotoniertes Bipyridiniumtrifluormethansulfonat ohne den direkten Einsatz von Trifluormethansulfonsäure zu erhalten .
Verwendung in Synthetischen Organischen Reaktionen
Protonierte Pyridiniumsalze, einschließlich 4,4′-Di-tert-butyl-2,2′-Bipyridinium, werden in synthetischen organischen Reaktionen wie Oxidationsreaktionen, Brønsted-Säure-katalysierten Reaktionen und photochemischen Reaktionen häufig eingesetzt .
Verwendung in der Host-Gast-Chemie
4,4′-Di-tert-butyl-2,2′-Bipyridinium wird auch in der Host-Gast-Chemie verwendet , die sich mit der Untersuchung komplexer Moleküle befasst, die in der Lage sind, andere Entitäten in ihrer Struktur zu binden.
4. Verwendung in Protonengekoppelten Elektronentransferprozessen Protonengekoppelte Elektronentransferprozesse, die für viele chemische Reaktionen und biologische Prozesse von grundlegender Bedeutung sind, nutzen ebenfalls 4,4′-Di-tert-butyl-2,2′-Bipyridinium .
Synthese von Oxo(diperoxo)(this compound)-Molybdän (VI)
Der Oxodiperoxo-Komplex MoO(O2)2(tbbpy) (tbbpy = this compound) wurde aus der Reaktion von MoO2Cl2(tbbpy) in Wasser unter mikrowellengestützter Erwärmung bei 120 °C für 4 h isoliert . Dieser Komplex ist als äußerst nützlicher Katalysator bei der Epoxidierung von Olefinen bekannt .
Verwendung bei der Eisen-katalysierten Ortho-Allylierung
4,4′-Di-tert-butyl-2,2′-Dipyridyl kann als Ligand bei der Eisen-katalysierten Ortho-Allylierung von 1-Arylpyrazolen über C-H-Aktivierung verwendet werden .
Wirkmechanismus
Target of Action
The primary target of 4,4’-Di-tert-butyl-2,2’-bipyridine (DTBBP) is its role as a ligand . A ligand is a molecule that binds to another (usually larger) molecule. In the case of DTBBP, it binds to various metal ions to form complexes .
Mode of Action
DTBBP interacts with its targets (metal ions) to form complexes. For example, it can be used in the synthesis of an oxidovanadium (IV) complex . The formation of these complexes results in changes in the chemical properties of the metal ions, enabling them to participate in various chemical reactions .
Biochemical Pathways
DTBBP affects several biochemical pathways through its role as a ligand. For instance, it is involved in the epoxidation of cyclooctene in the presence of tert-butyl hydroperoxide when it forms a complex with oxidovanadium (IV) . It also participates in iron-catalyzed ortho-allylation of 1-arylpyrazoles via C-H activation .
Result of Action
The molecular and cellular effects of DTBBP’s action are primarily seen in its ability to facilitate various chemical reactions. For example, the oxidovanadium (IV) complex it forms is used as a catalyst for the epoxidation of cyclooctene . This suggests that DTBBP can influence the rate and outcomes of certain chemical reactions.
Action Environment
The action, efficacy, and stability of DTBBP can be influenced by various environmental factors. These include the presence of specific metal ions, the concentration of DTBBP and other reactants, temperature, pH, and solvent conditions. For instance, the formation of the oxidovanadium (IV) complex requires the presence of tert-butyl hydroperoxide .
Safety and Hazards
Zukünftige Richtungen
The compound has potential applications in various fields due to its ability to act as a ligand in chemical reactions . It can be used in the synthesis of oxidovanadium (IV) complex, which is used as a catalyst for the epoxidation of cyclooctene . It also enables nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides , suggesting its potential use in the development of new synthetic methodologies.
Eigenschaften
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNLQUKVUJITMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72914-19-3 | |
| Record name | 4,4'-Di-tert-butyl-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4,4'-Di-tert-butyl-2,2'-bipyridine?
A1: The molecular formula of dtbbpy is C18H24N2. Its molecular weight is 268.40 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize dtbbpy and its metal complexes?
A2: Researchers commonly utilize various spectroscopic techniques to characterize dtbbpy and its metal complexes. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and insights into the electronic environment of the ligand and the metal center in complexes. [, , , ]
- Infrared (IR) Spectroscopy: Useful for identifying functional groups and analyzing bonding interactions within the molecule, particularly in metal carbonyl complexes. [, , ]
- UV-Vis Spectroscopy: Helps characterize the electronic transitions within the molecule, providing information on the energy levels and potential photophysical properties of the complexes. [, , , , ]
- Electron Paramagnetic Resonance (EPR) Spectroscopy: Used to study complexes with unpaired electrons, providing information about the electronic structure and spin density distribution. [, , ]
Q3: How does the presence of tert-butyl groups in dtbbpy affect its solubility and stability?
A3: The tert-butyl groups in dtbbpy enhance its solubility in organic solvents while reducing its solubility in water. [, , , ] This makes it particularly useful in non-aqueous synthetic procedures and applications involving hydrophobic environments. Additionally, the bulky tert-butyl groups provide steric hindrance, often leading to increased stability of the resulting metal complexes. [, , , ]
Q4: What types of catalytic reactions are dtbbpy-containing metal complexes known to catalyze?
A4: dtbbpy-containing metal complexes exhibit catalytic activity in a variety of reactions, including:
- Epoxidation of olefins: Molybdenum(VI) complexes with dtbbpy have demonstrated effectiveness in catalyzing the epoxidation of cyclooctene, showcasing potential for organic synthesis applications. [, ]
- Hydrogen evolution: Ruthenium(II)-palladium(II) complexes incorporating dtbbpy have been explored as photocatalysts for hydrogen production from water, highlighting their potential in solar energy conversion. [, , ]
- Carbon dioxide reduction: Manganese(I) tricarbonyl complexes containing dtbbpy demonstrate activity in electrocatalytic carbon dioxide reduction, showcasing their potential in addressing environmental concerns. [, ]
- C-H bond activation and borylation: Iridium complexes with dtbbpy can catalyze the borylation of arenes, heteroarenes, and organometallic compounds, demonstrating their utility in organic synthesis. [, ]
Q5: How does the structure of the dtbbpy ligand influence the selectivity of the catalytic reaction?
A5: The steric bulk of the tert-butyl groups in dtbbpy can influence the selectivity of catalytic reactions by hindering access to the metal center. This can favor the formation of specific products by controlling the orientation of reacting species within the coordination sphere of the metal complex. [, , ]
Q6: How is computational chemistry employed in understanding the properties and reactivity of dtbbpy-containing complexes?
A6: Computational methods like Density Functional Theory (DFT) are essential for studying dtbbpy complexes. DFT calculations can:
- Predict molecular geometries and electronic structures: This helps researchers understand the spatial arrangement of atoms and the distribution of electrons within the complex. [, , ]
- Calculate spectroscopic properties: Simulated UV-Vis and IR spectra can be compared to experimental data to validate structural assignments and gain insights into electronic transitions and bonding. [, , ]
- Model reaction mechanisms and predict reaction outcomes: This enables researchers to rationalize observed reactivity and design new catalysts with improved activity and selectivity. [, , ]
Q7: How do modifications to the dtbbpy structure, such as the introduction of electron-donating or electron-withdrawing groups, affect the properties of the resulting metal complexes?
A7: Modifications to the dtbbpy structure can significantly impact the photophysical and electrochemical properties of the resulting metal complexes:
- Electron-donating groups: Increase the electron density at the metal center, typically resulting in a red-shift in absorption and emission spectra and a decrease in the metal's oxidation potential. [, , ]
- Electron-withdrawing groups: Decrease the electron density at the metal center, causing a blue-shift in absorption and emission spectra and an increase in the metal's oxidation potential. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

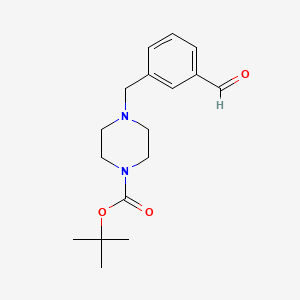

![2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1334639.png)
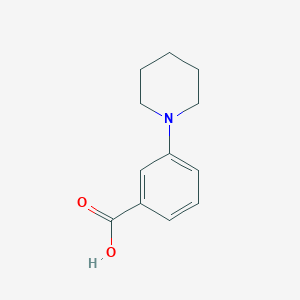
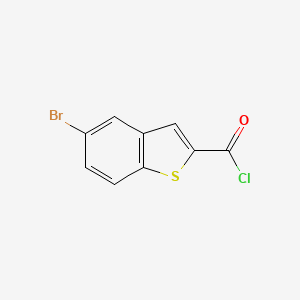
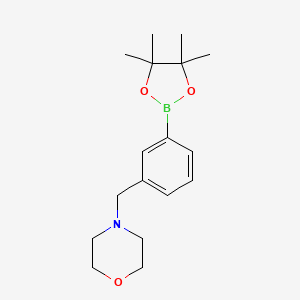
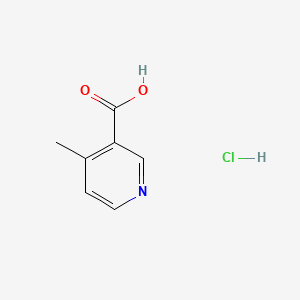
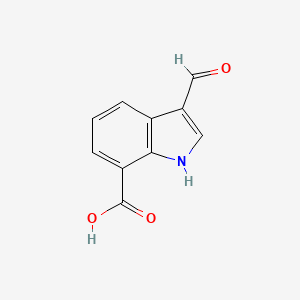

![4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile](/img/structure/B1334648.png)
![Ethyl 5-[(acetyloxy)methyl]-2-furoate](/img/structure/B1334650.png)
![3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile](/img/structure/B1334651.png)

![5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B1334657.png)